
N-(2-furylmethyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide
説明
N-(2-furylmethyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide is a useful research compound. Its molecular formula is C15H18N4OS and its molecular weight is 302.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 302.12013238 g/mol and the complexity rating of the compound is 347. The solubility of this chemical has been described as 42.5 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The compound N-(furan-2-ylmethyl)-4-pyridin-2-ylpiperazine-1-carbothioamide, also known as N-(2-furylmethyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide, is primarily targeted towards the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) amongst others. EGFR is a part of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.
Mode of Action
The compound interacts with its target, EGFR, and inhibits its activity
Biochemical Pathways
The primary biochemical pathway affected by this compound is the EGFR signaling pathway . EGFR activation leads to autophosphorylation of tyrosine residues in the C-terminal domain of the receptor, which serves as a docking site for signaling proteins. With these proteins, EGFR forms a complex that triggers several signal transduction cascades, mainly the MAPK, Akt and JNK pathways, leading to DNA synthesis and cell proliferation. Inhibition of EGFR by N-(furan-2-ylmethyl)-4-pyridin-2-ylpiperazine-1-carbothioamide would prevent these downstream effects, potentially leading to reduced cell proliferation and cancer growth.
Pharmacokinetics
One study suggests that a similar compound, n-(furan-2-ylmethyl)-n-methylprop-2-yn-1-amine (f2mpa), was stable when incubated with human microsomes but was rapidly metabolized by rat microsomal cyps . This suggests that the compound may have good stability and bioavailability in humans, but further studies would be needed to confirm this.
Result of Action
The primary result of the compound’s action is the inhibition of EGFR, leading to decreased cell proliferation and potentially reduced growth of cancers . Some compounds in the same series have shown potent anticancer activities against certain EGFR high-expressed cancer cell lines .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and activity. Additionally, the presence of other molecules could impact the compound’s ability to bind to its target. The compound is highly stable in human plasma and after exposure to human microsomal fraction , suggesting it may be well-suited for use in the human body.
生化学分析
Biochemical Properties
N-(furan-2-ylmethyl)-4-pyridin-2-ylpiperazine-1-carbothioamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with monoamine oxidase (MAO) enzymes, particularly MAO-A and MAO-B, which are involved in the metabolism of neurotransmitters . The compound exhibits inhibitory effects on these enzymes, leading to alterations in monoamine levels in the brain. Additionally, it has been shown to form complexes with metal ions, which may influence its biochemical activity .
Cellular Effects
N-(furan-2-ylmethyl)-4-pyridin-2-ylpiperazine-1-carbothioamide affects various types of cells and cellular processes. It has been reported to influence cell signaling pathways, particularly those involving neurotransmitters such as serotonin and dopamine . The compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, it impacts cellular metabolism by altering the activity of enzymes involved in metabolic pathways . These effects contribute to its potential therapeutic applications in neurological disorders.
Molecular Mechanism
The molecular mechanism of N-(furan-2-ylmethyl)-4-pyridin-2-ylpiperazine-1-carbothioamide involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the active sites of MAO-A and MAO-B, inhibiting their activity and leading to increased levels of neurotransmitters . It also forms complexes with metal ions, which may enhance its binding affinity and specificity . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(furan-2-ylmethyl)-4-pyridin-2-ylpiperazine-1-carbothioamide have been observed to change over time. The compound exhibits stability under various conditions, but its activity may decrease due to degradation over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, particularly in terms of neurotransmitter levels and gene expression . These temporal effects are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of N-(furan-2-ylmethyl)-4-pyridin-2-ylpiperazine-1-carbothioamide vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cognitive function and neuroprotection . At higher doses, it may exhibit toxic or adverse effects, such as neurotoxicity and alterations in metabolic pathways . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
N-(furan-2-ylmethyl)-4-pyridin-2-ylpiperazine-1-carbothioamide is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and biotransformation . The compound can influence metabolic flux and metabolite levels by modulating the activity of these enzymes . Understanding its metabolic pathways is essential for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of N-(furan-2-ylmethyl)-4-pyridin-2-ylpiperazine-1-carbothioamide within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within tissues are influenced by factors such as binding affinity and tissue-specific expression of transporters . These properties are important for understanding its pharmacodynamics and therapeutic potential.
Subcellular Localization
N-(furan-2-ylmethyl)-4-pyridin-2-ylpiperazine-1-carbothioamide exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within subcellular structures such as the mitochondria and nucleus can influence its interactions with biomolecules and its overall biochemical activity . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-4-pyridin-2-ylpiperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c21-15(17-12-13-4-3-11-20-13)19-9-7-18(8-10-19)14-5-1-2-6-16-14/h1-6,11H,7-10,12H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCYVXWQRFWCIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=S)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401333646 | |
| Record name | N-(furan-2-ylmethyl)-4-pyridin-2-ylpiperazine-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401333646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24793721 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
701952-71-8 | |
| Record name | N-(furan-2-ylmethyl)-4-pyridin-2-ylpiperazine-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401333646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-chlorophenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5749765.png)

![N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5749797.png)
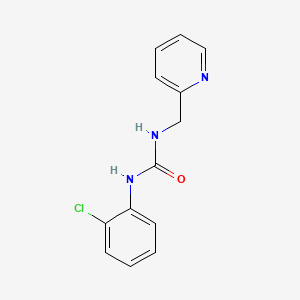
![ethyl (4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5749814.png)
![N-(3-acetylphenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5749817.png)
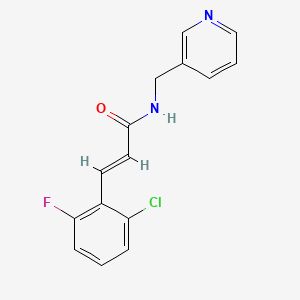
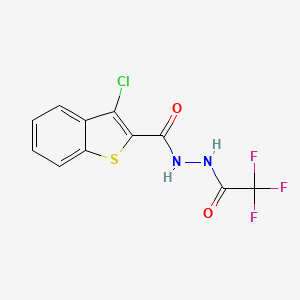
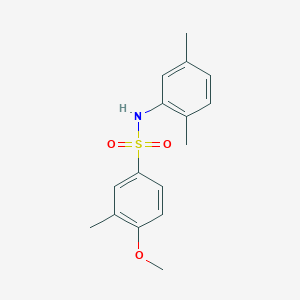
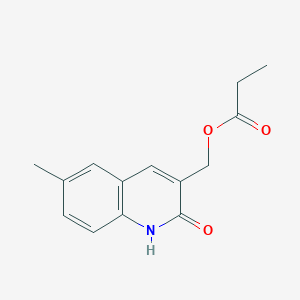
![methyl 3-{[(1-ethylpropyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5749839.png)
![N,N,2,8,10-pentamethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B5749847.png)
![N-(4-ethoxyphenyl)-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5749854.png)

